molecular formula C13H21N3O2S B8629545 N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide

N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide

Cat. No.: B8629545
M. Wt: 283.39 g/mol
InChI Key: LJJBLUJXEZTNEU-UHFFFAOYSA-N
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Description

N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperazine ring attached to a phenyl group substituted with a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide typically involves the reaction of piperazine with a suitable phenyl derivative. One common method is the reaction of piperazine with 4-methanesulfonamidophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl group or the piperazine ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine or phenyl derivatives with various functional groups.

Scientific Research Applications

N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Methanesulfonamidophenyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-[2-(4-Methanesulfonamidophenyl)ethyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-[2-(4-Methanesulfonamidophenyl)ethyl]pyrazine: Similar structure but with a pyrazine ring instead of a piperazine ring.

Uniqueness

N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide is unique due to its specific combination of a piperazine ring and a methanesulfonamide-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C13H21N3O2S/c1-19(17,18)15-13-4-2-12(3-5-13)6-9-16-10-7-14-8-11-16/h2-5,14-15H,6-11H2,1H3

InChI Key

LJJBLUJXEZTNEU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCN2CCNCC2

Origin of Product

United States

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